molecular formula C14H10F2N2O3S B2924004 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921538-64-9

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No.: B2924004
CAS No.: 921538-64-9
M. Wt: 324.3
InChI Key: IEAGISLJJSEKFY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a 2-oxoindoline moiety, which is a common structural motif in many biologically active molecules, and a benzenesulfonamide group, which is known for its role in various pharmacological activities.

Preparation Methods

The synthesis of 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,5-difluorobenzenesulfonyl chloride and 2-oxoindoline.

    Reaction Conditions: The 2,5-difluorobenzenesulfonyl chloride is reacted with 2-oxoindoline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonamide group.

    Oxidation and Reduction: The indoline moiety can be oxidized to form oxindole derivatives, and the sulfonamide group can be reduced under specific conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the sulfonamide bond.

Scientific Research Applications

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules with potential biological activities.

    Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.

    Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes, thereby modulating their activity.

    Pathways: It affects various cellular pathways, including those involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

2,5-difluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can be compared with other similar compounds:

    2,5-difluoro-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide: This compound has a similar structure but with a methyl group at the 1-position of the indoline moiety.

    2,5-difluoro-N-(2-oxoindolin-3-yl)benzenesulfonamide: This compound differs in the position of the oxo group on the indoline ring.

    This compound derivatives: Various derivatives of the compound have been synthesized to explore their biological activities.

Properties

IUPAC Name

2,5-difluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3S/c15-9-1-3-11(16)13(7-9)22(20,21)18-10-2-4-12-8(5-10)6-14(19)17-12/h1-5,7,18H,6H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEAGISLJJSEKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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